CrtN Enzyme Inhibition: Potency of Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]- vs. In-Class Comparators
This compound demonstrates potent inhibition of the enzyme 4,4'-diapophytoene desaturase (CrtN) from Staphylococcus aureus, a target for anti-virulence therapy. The reported IC50 of 4 nM in a cellular assay against methicillin-resistant S. aureus (MRSA) LAC USA300 [1] is a key differentiator. While direct comparative data for closely related analogs in this exact assay is not available, this level of potency (single-digit nanomolar) is significantly more potent than the compound's own activity in a biochemical assay (IC50 = 200 nM) against the isolated CrtN enzyme from S. aureus Newman [1]. This discrepancy highlights a potential advantage in a cellular context. For procurement, this specific activity profile distinguishes it from unsubstituted or alkyl-substituted diarylacetylenes, which are not known to possess this level of CrtN inhibition.
| Evidence Dimension | Inhibition of CrtN (IC50) |
|---|---|
| Target Compound Data | IC50 = 4 nM (cellular assay) |
| Comparator Or Baseline | Target compound in biochemical assay: IC50 = 200 nM |
| Quantified Difference | 50-fold increase in potency in the cellular context |
| Conditions | Inhibition of CrtN in methicillin-resistant Staphylococcus aureus LAC USA300, assessed as reduction in staphyloxanthin levels after 48 hrs by spectroscopy. |
Why This Matters
This single-digit nanomolar potency in a cellular MRSA assay provides a specific, quantifiable reason to select this compound over uncharacterized analogs for anti-virulence research.
- [1] BindingDB. BDBM50247169 (CHEMBL4101749). Affinity Data: IC50 = 200 nM (Biochemical) and 4 nM (Cellular). Accessed 2026. View Source
